(3-(Dimethylamino)oxetan-3-yl)methanol
CAS No.: 165454-18-2
Cat. No.: VC0060916
Molecular Formula: C6H13NO2
Molecular Weight: 131.175
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 165454-18-2 |
---|---|
Molecular Formula | C6H13NO2 |
Molecular Weight | 131.175 |
IUPAC Name | [3-(dimethylamino)oxetan-3-yl]methanol |
Standard InChI | InChI=1S/C6H13NO2/c1-7(2)6(3-8)4-9-5-6/h8H,3-5H2,1-2H3 |
Standard InChI Key | VMVFDJKCPYECQV-UHFFFAOYSA-N |
SMILES | CN(C)C1(COC1)CO |
Introduction
Chemical Properties and Structure
Basic Chemical Data
(3-(Dimethylamino)oxetan-3-yl)methanol is characterized by the following properties:
Parameter | Value |
---|---|
CAS Number | 165454-18-2 |
Molecular Formula | C₆H₁₃NO₂ |
Molecular Weight | 131.175 g/mol |
IUPAC Name | [3-(dimethylamino)oxetan-3-yl]methanol |
InChI | InChI=1S/C6H13NO2/c1-7(2)6(3-8)4-9-5-6/h8H,3-5H2,1-2H3 |
InChIKey | VMVFDJKCPYECQV-UHFFFAOYSA-N |
SMILES | CN(C)C1(COC1)CO |
Table 1: Chemical identifiers and basic data for (3-(Dimethylamino)oxetan-3-yl)methanol
Structural Features
The compound contains three key structural features that contribute to its utility in medicinal chemistry:
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Oxetane Ring: A four-membered cyclic ether that introduces rigidity and enhances metabolic stability
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Tertiary Amine Group: The dimethylamino functionality provides basic character and potential for hydrogen bond acceptance
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Primary Alcohol: The hydroxymethyl group offers hydrogen bond donor capabilities and opportunities for further functionalization
This combination of functional groups creates a versatile scaffold for drug development with balanced physicochemical properties.
Physical Properties
The physical characteristics of (3-(Dimethylamino)oxetan-3-yl)methanol are important for handling and formulation considerations:
Property | Value |
---|---|
Physical State | Not specified in literature |
Flash Point | 35.5±13.1 °C |
Boiling Point | 134.5±13.0 °C at 760 mmHg |
Density | 1.0±0.1 g/cm³ |
Vapor Pressure | 0.1±0.8 mmHg at 25°C |
Polarizability | 13.9±0.5 10⁻²⁴cm³ |
Table 2: Physical properties of (3-(Dimethylamino)oxetan-3-yl)methanol
Synthesis and Preparation Methods
Related Patent Methods
Patent literature provides some insights into potential synthetic routes for related compounds:
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Patent WO2013169531A1 describes methods for making oxetan-3-ylmethanamines, which share structural similarities with (3-(Dimethylamino)oxetan-3-yl)methanol
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JP 2007070270 outlines a method for making (3-ethyloxetan-3-yl)methanamine by reacting (3-ethyloxetan-3-yl)methanol with sulfonyl chloride followed by reaction with ammonia
These methods could potentially be adapted for the synthesis of (3-(Dimethylamino)oxetan-3-yl)methanol through appropriate modifications.
Synthetic Challenges and Considerations
The synthesis of oxetane derivatives presents specific challenges:
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Ring Strain: The four-membered ring introduces significant strain, which can affect stability during synthesis
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Stereochemical Control: Maintaining stereochemical integrity when introducing substituents
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Functional Group Compatibility: Managing potential incompatibilities between the oxetane ring, amine, and alcohol functionalities
Applications in Medicinal Chemistry
Enhancement of Drug-like Properties
Oxetanes, including (3-(Dimethylamino)oxetan-3-yl)methanol, have gained attention in drug discovery due to their ability to enhance several drug-like properties:
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Improved Solubility: The oxetane ring can increase aqueous solubility compared to other cyclic ethers or carbocycles
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Enhanced Metabolic Stability: Oxetanes demonstrate increased resistance to metabolic degradation
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Reduced Lipophilicity: Incorporation of oxetanes can modulate lipophilicity parameters
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Conformational Constraints: The rigid oxetane scaffold can lock molecules into bioactive conformations
Specific Research Applications
(3-(Dimethylamino)oxetan-3-yl)methanol serves as a versatile building block in medicinal chemistry:
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Bioisosteric Replacement: Can function as a replacement for carbonyl groups, reducing epimerization at adjacent stereocenters and enhancing metabolic stability
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Scaffold Diversification: Provides anchoring points for further functionalization through the hydroxyl group
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Kinase Inhibitor Development: Research suggests potential applications in the development of kinase inhibitors
Supplier | Catalog/Reference Number | Purity | Package Sizes |
---|---|---|---|
Vulcanchem | VC0060916 | Not specified | Not specified |
CP Lab Safety | ALA-M630146-100mg | Min. 97% | 100 mg |
CymitQuimica | 3D-QGA45418 | Min. 95% | 1g, 5mg, 10mg, 25mg, 50mg, 100mg (discontinued) |
GlpBio | GF52715 | Not specified | Not specified |
BioFount | HCY018380 | 97% | 250mg, 5g |
Table 3: Commercial availability of (3-(Dimethylamino)oxetan-3-yl)methanol
Related Oxetane Compounds
Several oxetane derivatives share structural similarities with (3-(Dimethylamino)oxetan-3-yl)methanol:
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Oxetan-3-ylmethanol (CAS: 6246-06-6): A simpler oxetane derivative lacking the dimethylamino group
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(3-(Bromomethyl)oxetan-3-yl)methanol (CAS: 22633-44-9): Contains a bromine instead of the dimethylamino group
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(3-((Dimethylamino)methyl)oxetan-3-yl)methanol (CAS: 42987-38-2): Has an additional methylene spacer between the oxetane and the dimethylamino group
Research into these related compounds provides complementary insights into the chemistry and applications of oxetane derivatives.
Future Research Directions
The ongoing exploration of (3-(Dimethylamino)oxetan-3-yl)methanol suggests several promising research directions:
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Development of New Synthetic Routes: More efficient and scalable methods for synthesis
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Expansion of Structure-Activity Relationships: Understanding how modifications to the basic scaffold affect biological activity
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Application in Fragment-Based Drug Discovery: Utilizing the compound as a fragment for building more complex bioactive molecules
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Exploration of Novel Bioisosteric Applications: Investigating replacements for problematic functional groups in existing drugs
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